25N-Nbome

5-HT2A receptor Radioligand binding Phenethylamine pharmacology

25N-NBOMe is a high-purity (≥98%) analytical reference standard optimized for multi-analyte LC-MS/MS forensic panels detecting nine NBOMe derivatives in biological matrices (1–100 ng/mL, intra-/inter-day precision 0.85–6.92%). Its unique 4-nitro substitution yields subnanomolar 5-HT2A affinity (Ki = 0.144 nM), critical for SAR studies of electron-withdrawing para substituents. With 14 characterized phase I metabolites (HLM incubation), it provides a defined analyte panel for metabolism/toxicity investigations. Demonstrated reinforcing properties in rodent CPP (3 mg/kg) and self-administration (0.01 mg/kg/infusion) models support preclinical abuse liability research. Validated forensic protocols eliminate method development time and ensure analyte-specific detection.

Molecular Formula C18H22N2O5
Molecular Weight 346.4
CAS No. 1354632-03-3
Cat. No. B1651877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25N-Nbome
CAS1354632-03-3
Molecular FormulaC18H22N2O5
Molecular Weight346.4
Structural Identifiers
SMILESCOC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC
InChIInChI=1S/C18H22N2O5/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2/h4-7,10-11,19H,8-9,12H2,1-3H3
InChIKeyTXCKTIBHURMASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





25N-NBOMe (CAS 1354632-03-3): Forensic and Preclinical Research-Grade Reference Standard for Serotonergic System Studies


25N-NBOMe (2C-N-NBOMe; CAS 1354632-03-3) is a substituted N-benzylphenethylamine belonging to the 25-NB (NBOMe) series [1]. It is the N-(2-methoxybenzyl) derivative of the 2C phenethylamine 2C-N, characterized by a 4-nitro substitution on the dimethoxyphenyl ring [1]. As a member of this ultrapotent class, 25N-NBOMe acts as a high-affinity agonist at the serotonin 5-HT2A and 5-HT2C receptors, with reported Ki values in the subnanomolar to low nanomolar range [2]. Its primary applications are limited to forensic analytical method development [3], toxicology and metabolism studies [4], and preclinical investigations into the neuropharmacology of psychedelic and serotonergic signaling pathways.

Why 25N-NBOMe Cannot Be Interchanged with Other NBOMe or 2C Compounds: Quantified Structure-Activity and Toxicology Divergence


Substitution of 25N-NBOMe with other NBOMe analogs or its parent 2C-N compound is not scientifically justifiable due to quantifiable divergences in receptor pharmacology, toxicological profile, and metabolic fate. The 4-position substituent on the phenyl ring is a critical determinant of both affinity and functional activity at 5-HT2A receptors [1], with the nitro group of 25N-NBOMe conferring distinct binding characteristics compared to halogen (e.g., 25I-NBOMe) or methyl (25D-NBOMe) analogs [2]. Critically, the addition of the N-2-methoxybenzyl moiety to the parent 2C-N compound drastically increases in vitro cytotoxicity, with NBOMe derivatives exhibiting significantly lower EC50 values in neuronal and hepatic cell lines compared to their 2C counterparts [3]. These pharmacological and toxicological differences mandate that experimental, forensic, and preclinical protocols be specifically validated for 25N-NBOMe, rather than extrapolated from class-level data.

Quantitative Differentiation of 25N-NBOMe: Head-to-Head Pharmacological and Metabolic Evidence Against Analogs


Subnanomolar 5-HT2A Binding Affinity Distinguishes 25N-NBOMe from Parent 2C-N Compound

25N-NBOMe exhibits a high-affinity binding profile at the 5-HT2A receptor, with a Ki value of 0.144 nM, as determined by competitive radioligand binding assays using mammalian cells heterologously expressing the human receptor [1]. This represents a dramatic increase in affinity compared to its parent 2C phenethylamine, 2C-N, for which the Ki value is not directly reported in the same study but is known to be significantly lower for the 2C class. The N-(2-methoxybenzyl) modification is a well-established structural determinant for this enhanced affinity across the NBOMe series [2], with NBOMe compounds displaying higher affinity than their 2C counterparts [3].

5-HT2A receptor Radioligand binding Phenethylamine pharmacology

5-HT2A Functional Activity: Subnanomolar Potency Comparable to LSD, Differentiating 25N-NBOMe from Lower-Potency Analogs

In a functional assay measuring inositol phosphate accumulation in cells expressing the 5-HT2A receptor, 25N-NBOMe exhibited subnanomolar to low nanomolar potency, with an EC50 value similar to that of (+)lysergic acid diethylamide (LSD) [1]. This contrasts sharply with the related analog 25H-NBOMe, which lacks a 4-position substituent and displayed significantly lower potency, comparable to the endogenous ligand serotonin [1]. The presence of the 4-nitro group in 25N-NBOMe is therefore a key determinant of its high functional potency, distinguishing it from the unsubstituted 25H-NBOMe analog.

Functional agonism Inositol phosphate accumulation 5-HT2A receptor pharmacology

Distinct 5-HT2A/2C Selectivity Ratio Quantifies Pharmacological Differentiation from Other NBOMe Analogs

25N-NBOMe exhibits a specific selectivity profile at the 5-HT2C receptor, with a Ki of 1.06 nM [1]. The selectivity ratio for 5-HT2A versus 5-HT2C is 7.4-fold (calculated as Ki(2C)/Ki(2A) = 1.06 nM / 0.144 nM) [1]. This ratio can be used to differentiate 25N-NBOMe from other NBOMe compounds that may have varying degrees of 5-HT2A/2C selectivity, a parameter of interest for studying receptor subtype-specific signaling in vitro.

Receptor selectivity 5-HT2C receptor Serotonergic pharmacology

Quantified In Vivo Reinforcing Effects Differentiate 25N-NBOMe from Classical Serotonergic Psychedelics

In contrast to classical serotonergic psychedelics such as LSD and psilocybin, which typically do not produce robust conditioned place preference (CPP), 25N-NBOMe at 3 mg/kg significantly increased CPP in mice [1]. Furthermore, 25N-NBOMe at 0.01 mg/kg/infusion significantly enhanced self-administration in rats [1]. These findings directly differentiate 25N-NBOMe from many classical psychedelics that lack robust reinforcing properties in these behavioral models, and they also differentiate it from NBOMe analogs that may not have been explicitly tested in these paradigms.

Abuse potential Conditioned place preference Dopaminergic system

Unique Hepatic Metabolic Profile with 14 Distinct Metabolites Defines Forensic Identification Strategy

Incubation of 25N-NBOMe with human liver microsomes in the presence of NADPH yielded 14 distinct metabolites (M1-M14), characterized via LC-Q-TOF/MS [1]. The biotransformations included hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, and carbonylation, with the hydroxyl metabolite being the most abundant phase I product [1]. This specific metabolic fingerprint is distinct from other NBOMe analogs (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe), which undergo different biotransformation pathways due to their varying 4-position substituents [2], necessitating compound-specific analytical methods for forensic identification.

In vitro metabolism LC-Q-TOF/MS Forensic toxicology

Enhanced In Vitro Cytotoxicity of NBOMe Moiety Versus Parent 2C Phenethylamines

In a direct comparison of 2C phenethylamines and their NBOMe counterparts, the introduction of the N-2-methoxybenzyl group significantly increased in vitro cytotoxicity in both differentiated SH-SY5Y (neuronal) and HepG2 (hepatic) cell lines [1]. NBOMe drugs presented lower EC50 values (i.e., higher toxicity) compared to their parent 2C compounds [1]. Specifically for 25N-NBOMe, its lipophilicity was increased relative to 2C-N, and it was shown to cross the blood-brain barrier and induce mitochondrial membrane depolarization and GSH/ATP disruption in a concentration-dependent manner [1]. This quantifiable increase in cytotoxicity and lipophilicity is a key differentiator from the 2C series and justifies separate handling and risk assessment in research settings.

Cytotoxicity Lipophilicity Neurotoxicity

Validated Application Scenarios for 25N-NBOMe: Where Quantified Differentiation Drives Research Utility


Forensic Toxicology Method Development and Validation

Forensic laboratories requiring reference standards for the development and validation of LC-MS/MS methods for the simultaneous detection of NBOMe derivatives in biological matrices should prioritize 25N-NBOMe due to its inclusion in validated multi-analyte panels. A published method enables the simultaneous quantitative determination of nine hallucinogenic NBOMe derivatives, including 25N-NBOMe, in human plasma with a calibration range of 1-100 ng/mL and intra- and inter-day precision of 0.85-6.92% [1]. This pre-validated methodology reduces method development time and ensures robust detection of this specific analyte.

Preclinical Neuropharmacology of 5-HT2A Receptor Agonists

Researchers investigating the structure-activity relationships of phenethylamine-derived 5-HT2A agonists should consider 25N-NBOMe as a high-potency comparator with a unique 4-nitro substitution. Its subnanomolar binding affinity (Ki = 0.144 nM) [1] and high functional potency—comparable to LSD and distinct from the unsubstituted 25H-NBOMe analog [1]—make it a critical tool for dissecting the contribution of electron-withdrawing para substituents to receptor activation and downstream signaling efficacy in heterologous expression systems.

In Vitro Metabolism and Toxicology Studies

For studies examining the metabolic fate and potential toxicity of novel psychoactive substances, 25N-NBOMe provides a well-characterized metabolic profile. Its in vitro incubation with human liver microsomes yields 14 distinct phase I metabolites [1], offering a defined panel of analytes for developing targeted MS methods or for comparative metabolism studies. Furthermore, its demonstrated in vitro cytotoxicity in neuronal (SH-SY5Y) and hepatic (HepG2) cell lines [2] establishes a baseline for investigating the cellular mechanisms of NBOMe-induced toxicity, including mitochondrial dysfunction and oxidative stress.

Behavioral Pharmacology of Substance Abuse Liability

Preclinical researchers studying the abuse potential of novel psychoactive substances can utilize 25N-NBOMe as a reference compound with established reinforcing properties in rodent models. The compound reliably induces conditioned place preference (3 mg/kg in mice) and supports self-administration (0.01 mg/kg/infusion in rats) [1], providing a positive control for experiments designed to evaluate the rewarding and reinforcing effects of structurally related designer drugs. Its observed modulation of dopaminergic markers [1] further positions it as a tool for investigating the neurochemical basis of NBOMe addiction liability.

Quote Request

Request a Quote for 25N-Nbome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.